4-甲基-7-三甲基甲硅氧基香豆素

描述

Synthesis Analysis

The synthesis of 4-methylcoumarins, including derivatives like 4-Methyl-7-trimethylsiloxycoumarin, involves various chemical reactions. A common method for synthesizing 4-methylcoumarins is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst to form the coumarin core structure. Modifications of this core structure, such as the introduction of a trimethylsiloxycoumarin group, can be achieved through subsequent chemical reactions, including halogenation, alkylation, and silylation processes. These synthetic routes allow for the incorporation of the trimethylsiloxycoumarin group at the desired position on the coumarin ring, leading to the formation of 4-Methyl-7-trimethylsiloxycoumarin (Cavar, Kovac, & Maksimovic, 2009).

Molecular Structure Analysis

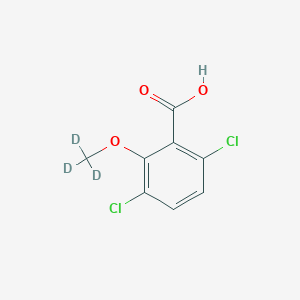

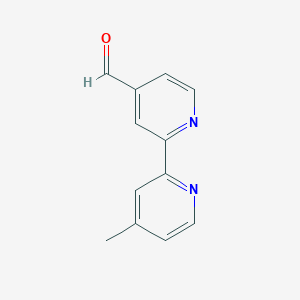

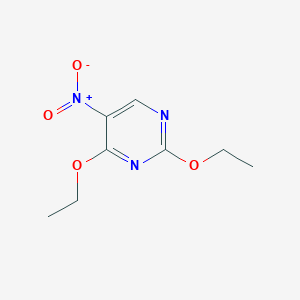

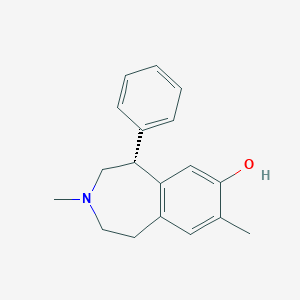

The molecular structure of 4-Methyl-7-trimethylsiloxycoumarin is characterized by the presence of a coumarin backbone with a methyl group at the 4-position and a trimethylsiloxycoumarin group at the 7-position. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The coumarin ring system contributes to the molecule's aromaticity, while the trimethylsilyl group adds silicon-based reactivity, which is useful in various chemical transformations (Levine & Raines, 2012).

Chemical Reactions and Properties

4-Methyl-7-trimethylsiloxycoumarin participates in chemical reactions typical of coumarins, such as electrophilic aromatic substitution and nucleophilic addition. The presence of the trimethylsilyl group can facilitate reactions involving silicon, such as silylation and desilylation, making it a versatile reagent in organic synthesis. The molecule's reactivity is influenced by the electron-donating methyl group and the electron-withdrawing trimethylsilyl group, which can lead to a balance of reactivity suitable for targeted chemical modifications (Raj Kumar Ramagiri, Vedula, & Thupurani, 2015).

科学研究应用

抗氧化活性:多项研究已发现 4-甲基香豆素具有有效的抗氧化特性。已发现这些化合物表现出与 Trolox 相当的抗氧化活性,表明它们在治疗和食品保鲜中的潜在应用 (Ćavar, Kovač, & Maksimović, 2009); (Ćavar, Kovač, & Maksimović, 2012)。

抗癌潜力:新型香豆素衍生物已显示出作为有效抗癌药物的希望。具体而言,它们因其通过靶向特定酶和增强抗肿瘤活性来治疗胰腺癌的潜力而受到探索 (Manidhar, Kesharwani, Reddy, Reddy, & Misra, 2013)。

抗结核剂:7-氨基-4-甲基香豆素已证明具有作为有效抗结核剂的潜力,显示出与异烟肼/利福平的协同作用,并可能靶向分枝酸 (Tandon et al., 2011)。

抗炎活性:从某些微生物中提取的 4-芳基香豆素已被发现具有抗炎特性,可能有助于减少各种条件下的炎症相关生物标志物 (Taechowisan et al., 2007)。

清除过氧化氢:通过不同方法合成的新型香豆素已显示出优异的清除过氧化氢活性。这表明在制药和化妆品中的潜在应用 (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2015)。

三甲基锁机制:三甲基锁是某些香豆素衍生物中的一个组成部分,已被认为是化学、生物学和药理学等各个科学领域中快速分子释放的通用工具 (Levine & Raines, 2012)。

安全和危害

4-Methyl-7-trimethylsiloxycoumarin may cause serious eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection. It’s also advised to wash hands thoroughly after handling . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of vapors or particulates may irritate the respiratory tract .

未来方向

Coumarins and their metal complexes have received great interest due to their wide spectrum of biological applications. Researchers are focusing on the anticancer activity of coumarins, due to their high biological activity and low toxicity . Future research may focus on the discovery of newer drugs using coumarin-derived imine–metal complexes as they have shown a variety of therapeutic applications .

属性

IUPAC Name |

4-methyl-7-trimethylsilyloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQOZLBDGGWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460228 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-trimethylsiloxycoumarin | |

CAS RN |

67909-31-3 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)